molecular formula C21H24N6O4 B1219403 7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

Cat. No. B1219403
M. Wt: 424.5 g/mol
InChI Key: FZMLUBURPQWWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is a member of quinolines.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies focusing on its synthesis and chemical properties. For instance, a study demonstrated a visible-light-induced radical bromination of a similar compound, leading to the successful synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate with a significantly improved yield, showcasing the compound's reactivity and potential for further chemical manipulations (Li, 2015).
  • Another research highlighted the successful synthesis of novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds under solvent-free conditions, indicating the compound's versatility and the potential for eco-friendly synthesis methods (Wu Xiao-xi, 2015).

Pharmaceutical and Biological Applications

  • Some studies have explored the biological and pharmacological potential of related compounds. For example, research on tetrazolylmethyl quinolines, which shares a similar structural motif, demonstrated their potential in anticancer and antifungal applications, highlighting the broader therapeutic relevance of this class of compounds (Shaikh et al., 2017).
  • Another study synthesized novel pyrimido and fused quinoline derivatives from similar compounds, which exhibited significant antioxidant activities, suggesting potential applications in oxidative stress-related conditions (Sankaran et al., 2010).

Material Science and Catalysis

  • In the field of materials science, research involving similar compounds has led to the development of eco-compatible synthetic methods. For instance, an aqueous-mediated sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones was described, showcasing the potential of these compounds in green chemistry and catalysis (Bhardwaj et al., 2019).

Crystallography and Molecular Structure

  • Studies have also focused on the conformational and configurational properties of similar compounds. Research has demonstrated the intricate hydrogen bonding and pi-pi stacking interactions within these structures, providing insights into their molecular properties and potential applications in crystal engineering and design of molecular assemblies (Cuervo et al., 2009).

properties

Product Name

7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

Molecular Formula

C21H24N6O4

Molecular Weight

424.5 g/mol

IUPAC Name

7-[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]-pyrrolidin-1-ylmethyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

InChI

InChI=1S/C21H24N6O4/c28-21-15(8-13-9-17-18(31-12-30-17)10-16(13)22-21)19(26-5-1-2-6-26)20-23-24-25-27(20)11-14-4-3-7-29-14/h8-10,14,19H,1-7,11-12H2,(H,22,28)

InChI Key

FZMLUBURPQWWJO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=CC3=CC4=C(C=C3NC2=O)OCO4)C5=NN=NN5CC6CCCO6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Reactant of Route 2
7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Reactant of Route 3
7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Reactant of Route 4
7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Reactant of Route 5
7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Reactant of Route 6
7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

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